Padspo
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Overview
Description
Padspo is a complex organic compound with the molecular formula C17H23NO8Se It is characterized by the presence of a phenyl group, an acetamido group, and a selenononulopyranosid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Padspo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the selenononulopyranosid ring, the introduction of the acetamido group, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Padspo can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenononulopyranosid ring to its corresponding selenide.
Substitution: The acetamido and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Padspo has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of Padspo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Padspo derivatives: Compounds with slight modifications to the original structure, such as different substituents on the phenyl or acetamido groups.
Selenononulopyranosid analogs: Compounds with similar selenononulopyranosid rings but different functional groups attached.
Uniqueness
This compound stands out due to its specific combination of functional groups and the presence of selenium, which imparts unique chemical and biological properties
Properties
CAS No. |
131569-90-9 |
---|---|
Molecular Formula |
C17H23NO8Se |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1 |
InChI Key |
WTKIVOYWMLCUAQ-CXECBNLGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
131569-90-9 | |
Synonyms |
(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid (phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid PADSPO |
Origin of Product |
United States |
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